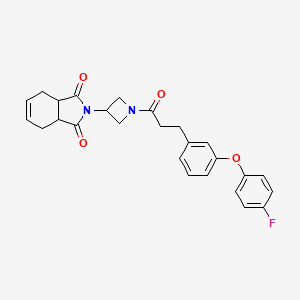
2-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C26H25FN2O4 and its molecular weight is 448.494. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biotransformation and Metabolic Fate
One significant area of research is the biotransformation of β-secretase inhibitors, closely related to the mentioned compound. For instance, Lindgren et al. (2013) explored the metabolic fate of aminoisoindoles, potent inhibitors of β-secretase, demonstrating that these compounds undergo extensive metabolism, including N-oxidation and a unique ring contraction of the pyrimidine ring into an imidazole ring. This study highlights the complex metabolic pathways involved in the biotransformation of such compounds, contributing to our understanding of their stability and potential therapeutic applications (Lindgren et al., 2013).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of related compounds provides insights into their chemical properties and potential applications. For example, Li et al. (2005) examined the molecular structures of two isomeric compounds, highlighting significant differences in their conformations and distances between atoms. Such structural analyses are crucial for understanding the physicochemical properties of these compounds and their interactions with biological targets (Li et al., 2005).
Novel Synthesis Approaches
Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This approach includes the epoxidation and subsequent opening of the epoxide with nucleophiles, leading to the formation of amino and triazole derivatives. Such innovative synthesis methods expand the possibilities for creating derivatives with potentially enhanced biological activities or specific applications (Tan et al., 2016).
Anticancer Activity and Molecular Modelling
Another critical area of research is the evaluation of the anticancer activity and structure-activity relationships of isoindole-1,3(2H)-dione compounds. Tan et al. (2020) investigated the anticancer activities of these compounds against various cancer cell lines, revealing that specific substituents significantly impact their efficacy. This research not only provides insights into the potential therapeutic applications of these compounds but also underscores the importance of molecular modelling in understanding their interactions with biological targets (Tan et al., 2020).
Propriétés
IUPAC Name |
2-[1-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O4/c27-18-9-11-20(12-10-18)33-21-5-3-4-17(14-21)8-13-24(30)28-15-19(16-28)29-25(31)22-6-1-2-7-23(22)26(29)32/h1-5,9-12,14,19,22-23H,6-8,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDGLWRJDJOTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

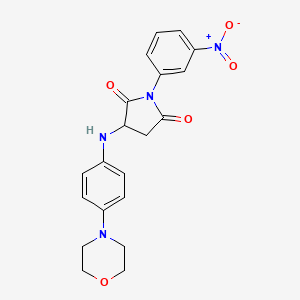
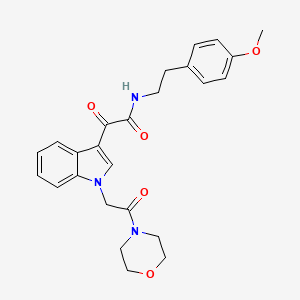

![5-[1-(4-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2607425.png)
![N-(2,4-difluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607426.png)
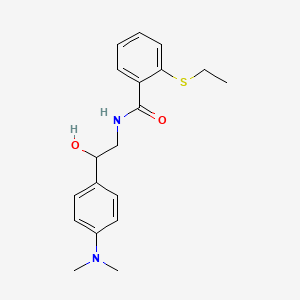
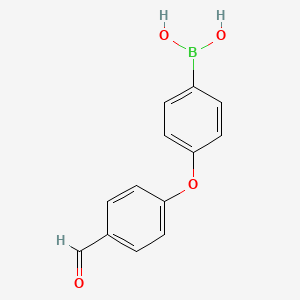
![7-Chloro-1-(3-methoxyphenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2607430.png)
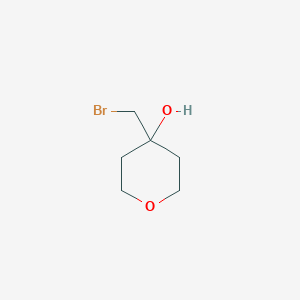

![3-[[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2607433.png)

![2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B2607435.png)
